molecular formula C17H37NO2 B150517 Heptadecasphinganine CAS No. 32164-02-6

Heptadecasphinganine

Cat. No. B150517
CAS RN: 32164-02-6
M. Wt: 287.5 g/mol
InChI Key: KFQUQCFJDMSIJF-DLBZAZTESA-N
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Description

Heptadecasphinganine, also known as C17 Sphinganine, is an aminodiol and a sphingoid . It is a molecular entity capable of accepting a hydron from a donor (Bronsted acid) via an organic amino compound .


Molecular Structure Analysis

Heptadecasphinganine has a molecular formula of C17H37NO2 . Its InChI (International Chemical Identifier) is InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1 . The SMILES (Simplified Molecular Input Line Entry System) representation is OCC@@HC@@HCCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

Heptadecasphinganine has a net charge of 0, an average mass of 287.482, and a monoisotopic mass of 287.28243 . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data .

Scientific Research Applications

Heptadecasphinganine, also known as Sphinganine (d17:0), is a sphingoid base precursor of ceramide . It’s involved in the sphingolipid biosynthesis pathway . It has an ability to inhibit the activity of protein kinase c . Sphinganine plays a vital role in cell regulation, cell growth modulation and signal transmission, functioning as an inhibitor of protein kinase C . It inhibits the low-density lipoprotein-induced esterification of cholesterol by the blockage of post-lysosomal cholesterol transport . Sphinganine is useful as a biomarker for studying microbial diversity .

properties

IUPAC Name

(2S,3R)-2-aminoheptadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQUQCFJDMSIJF-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390606
Record name (2S,3R)-2-aminoheptadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-aminoheptadecane-1,3-diol

CAS RN

32164-02-6
Record name (2S,3R)-2-aminoheptadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptadecasphinganine
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Heptadecasphinganine
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Heptadecasphinganine
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Citations

For This Compound
67
Citations
M Sugita, T Mizunoma, K Aoki, JT Dulaney… - … et Biophysica Acta (BBA …, 1996 - Elsevier
… Aliphatic constituents were lignoceric acid and its 2-hydroxy homologue as the principal fatty acids, and octadecasphinganine and branched heptadecasphinganine as the major …
Number of citations: 44 www.sciencedirect.com
M Sugita, T Mizunoma, K Aoki, JT Dulaney… - Parasitology …, 1997 - infona.pl
… Aliphatic constituents were lignoceric acid and its 2-hydroxy homologue as the principal fatty acids, and octadecasphinganine and branched heptadecasphinganine as the major …
Number of citations: 2 www.infona.pl
GM Gray, RJ White, JR Majer - Biochimica et Biophysica Acta (BBA)-Lipids …, 1978 - Elsevier
… Octadecadienoic acid was the major acid esterified to glucose in both pig and human O-acylglucosylceramides and sphingenine, sphinganine and heptadecasphinganine accounted …
Number of citations: 124 www.sciencedirect.com
B Weiss, RL Stiller, R Cecil, M Jack - Lipids, 1973 - Wiley Online Library
Ceramides and cerebrosides isolated fromPhycomyces blakesleeanus andFusarium lini together comprise ca. 0.2–0.3% of the cell dry weight, which is ca. 7–8% of the wet weight. The …
Number of citations: 29 aocs.onlinelibrary.wiley.com
BL Slomiany, MI Horowitz - Biochimica et Biophysica Acta …, 1970 - researchwithrutgers.com
… The principal bases found in order of abundance were sphingenine, heptadecasphinganine, sphinganine, eicosaphingenine and hexadecasphinganine. Sphingenine as the fraction of …
Number of citations: 20 www.researchwithrutgers.com
A Slomiany, MI Horowitz - Journal of Biological Chemistry, 1973 - ASBMB
… Sphingenine and heptadecasphinganine were the major long chain bases found in both fractions. The carbohydrate composition of Fractions L and U was identical and was found to be …
Number of citations: 36 www.jbc.org
BL Slomiany, MI Horowitz - Immunochemistry, 1971 - Elsevier
… The principal bases found in order of abundance were sphinganine, heptadecasphinganine and sphingenine. The gas-liquid chromatography analysis of fatty acids obtained as methyl …
Number of citations: 8 www.sciencedirect.com
KC Chok, MG Ng, KY Ng, RY Koh, YL Tiong… - Frontiers in …, 2021 - frontiersin.org
Edible bird’s nest (EBN) is a traditional Chinese delicacy made of the saliva of swiftlets found in Southeast Asia. With increasing demands for EBN, quality control of EBN products is …
Number of citations: 16 www.frontiersin.org
YG Chua, BC Bloodworth, LP Leong… - … in Mass Spectrometry, 2014 - Wiley Online Library
… Thus, the production of heptadecasphinganine in EBNs is … heptadecasphinganine in the cave nests points out that the swiftlets would increase the production of heptadecasphinganine …
MA Fernández-Peralbo, MC Santiago, F Priego-Capote… - Talanta, 2015 - Elsevier
… , nonanedioic acid, decanamide and (d14:1) sphingosine were also extracted with the same efficiency by the two sorbents, while dodecanamide, and specially heptadecasphinganine, …
Number of citations: 38 www.sciencedirect.com

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